1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
Brand Name: Vulcanchem
CAS No.: 154615-31-3
VCID: VC21097122
InChI: InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
SMILES: CC(=O)C1CC1CO
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone

CAS No.: 154615-31-3

Cat. No.: VC21097122

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone - 154615-31-3

Specification

CAS No. 154615-31-3
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone
Standard InChI InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
Standard InChI Key UDEQWTRHJXJBOU-RITPCOANSA-N
Isomeric SMILES CC(=O)[C@@H]1C[C@@H]1CO
SMILES CC(=O)C1CC1CO
Canonical SMILES CC(=O)C1CC1CO

Introduction

Chemical Identity and Nomenclature

The compound 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a cyclopropane derivative with specific stereochemical designations. It is officially identified by the CAS Registry Number 154615-31-3, providing a unique identifier in chemical databases and literature . This molecule has several alternative names in chemical nomenclature:

  • Ethanone, 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]-, rel-

  • Ethanone, 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI)

Molecular Identifiers

Various chemical identifiers help in the precise recognition and classification of this compound in databases and research literature:

Table 1: Chemical Identifiers of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone

Identifier TypeValue
CAS Registry Number154615-31-3
InChIKeyUDEQWTRHJXJBOU-RITPCOANSA-N
InChIInChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
SMILESOC[C@H]1C[C@H]1C(=O)C

Physical and Chemical Properties

The physical and chemical properties of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone reflect its molecular structure and functional groups. Available data shows it has a moderate molecular weight with a balance of polar and non-polar characteristics.

Basic Properties

Table 2: Basic Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.142 g/mol
Exact Molecular Weight114.068 g/mol
Heavy Atom Count8
Complexity109

The compound contains six carbon atoms, ten hydrogen atoms, and two oxygen atoms, resulting in a relatively small molecular weight typical of simple organic molecules .

Structural Properties

The structural properties of this compound reflect its functional groups and three-dimensional arrangement:

Table 3: Structural Characteristics

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Number of Rotatable Bonds2
Fraction of sp³ Hybridized CarbonsHigh (estimated)
Defined Stereogenic Centers2

The presence of both hydrogen bond donors and acceptors suggests this molecule can participate in hydrogen bonding interactions, potentially affecting its solubility and interactions with other molecules. The limited number of rotatable bonds indicates a relatively rigid structure, which could influence its conformational behavior .

Physicochemical Parameters

Several calculated parameters provide insight into the compound's physicochemical behavior:

Table 4: Physicochemical Parameters

ParameterValue
XLogP (Hydrophobic Parameter)-0.4
Topological Molecular Polar Surface Area37.3 Ų

The negative XLogP value suggests the compound has hydrophilic character and would likely have good water solubility. The moderate polar surface area indicates a balance between polar and non-polar regions in the molecule, which could influence its membrane permeability if considered for biological applications .

Stereochemistry and Molecular Structure

The stereochemistry of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a defining feature that distinguishes it from related compounds and potentially influences its chemical behavior.

Stereogenic Centers

The compound contains two stereogenic centers located at positions 1 and 2 of the cyclopropane ring. The specific stereochemical designation of (1R,2S) indicates:

  • The carbon at position 1 (bearing the acetyl group) has the R configuration

  • The carbon at position 2 (bearing the hydroxymethyl group) has the S configuration

This particular stereochemical arrangement results in a trans relationship between the acetyl and hydroxymethyl substituents on the cyclopropane ring .

Conformational Analysis

Related Compounds and Comparative Analysis

To better understand 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone, it is helpful to compare it with structurally related compounds that share similar chemical motifs.

Simple Cyclopropyl Ketones

The simplest structural relative is 1-cyclopropylethanone (cyclopropyl methyl ketone), which lacks the hydroxymethyl substituent. This compound has the molecular formula C₅H₈O and a molecular weight of 84.116 g/mol . The absence of the hydroxymethyl group results in:

  • Reduced molecular weight

  • No stereogenic centers

  • Lower hydrophilicity

  • Reduced hydrogen bonding capability

These differences would likely translate to different solubility profiles, reactivity patterns, and potentially different biological activities.

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